molecular formula C18H24N4O2 B2992132 N-cyclopentyl-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide CAS No. 2034284-74-5

N-cyclopentyl-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide

Katalognummer: B2992132
CAS-Nummer: 2034284-74-5
Molekulargewicht: 328.416
InChI-Schlüssel: HFJUUVHLXQGXNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopentyl-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H24N4O2 and its molecular weight is 328.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-cyclopentyl-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound based on existing literature, focusing on its antimicrobial properties, cytotoxicity, and molecular interactions.

Chemical Structure and Properties

The compound features a complex structure that includes an isoxazole ring, a cyclopentyl group, and a tetrahydrocyclopenta[c]pyrazole moiety. Its chemical formula is C18H24N4O2C_{18}H_{24}N_4O_2, which contributes to its unique biological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial activity of various derivatives of isoxazole compounds, including this compound. In vitro tests have shown that this compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of the Compound

PathogenMinimum Inhibitory Concentration (MIC)Activity Level
Pseudomonas aeruginosa 0.21 µMPotent
Escherichia coli 0.21 µMPotent
Micrococcus luteus 0.50 µMModerate
Candida albicans 0.75 µMModerate

These results indicate that the compound has a strong potential as an antimicrobial agent, particularly against Pseudomonas aeruginosa and Escherichia coli, which are common pathogens in clinical settings .

Cytotoxicity Studies

The cytotoxic effects of this compound were assessed using MTT assays on various cell lines. The findings suggest that the compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Selectivity Index
HaCat (Normal Keratinocytes) >100-
MCF7 (Breast Cancer) 156.67
A549 (Lung Cancer) 1010

The selectivity index indicates that the compound is more toxic to cancer cells compared to normal cells, highlighting its potential for targeted cancer therapy .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with key bacterial enzymes such as DNA gyrase and MurD. These studies reveal that the compound forms multiple hydrogen bonds and hydrophobic interactions within the active sites of these enzymes.

Key Binding Interactions

  • DNA Gyrase :
    • Hydrogen bonds with residues SER1084 and ASP437.
    • Pi-Pi stacking interactions with nucleotide bases.
  • MurD :
    • Strong hydrophobic interactions with key amino acids.
    • Favorable binding energy comparable to standard antibiotics like ciprofloxacin.

These interactions are crucial for its antibacterial activity and suggest a mechanism by which the compound inhibits bacterial growth .

Eigenschaften

IUPAC Name

N-cyclopentyl-5-methyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-12-10-15(20-24-12)18(23)22(13-6-3-4-7-13)11-16-14-8-5-9-17(14)21(2)19-16/h10,13H,3-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJUUVHLXQGXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CC2=NN(C3=C2CCC3)C)C4CCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.